molecular formula C20H24ClN3O2S B2645956 N'-[(2-chlorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1235101-47-9

N'-[(2-chlorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2645956
CAS No.: 1235101-47-9
M. Wt: 405.94
InChI Key: YWELOIYYXIISAM-UHFFFAOYSA-N
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Description

N’-[(2-chlorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine derivative: This involves the reaction of thiophene-3-carboxaldehyde with piperidine in the presence of a reducing agent.

    Coupling with 2-chlorobenzyl chloride: The piperidine derivative is then reacted with 2-chlorobenzyl chloride under basic conditions to form the intermediate.

    Amidation: The final step involves the reaction of the intermediate with ethanediamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-[(2-chlorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-chlorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
  • N’-[(2-bromophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Uniqueness

N’-[(2-chlorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S/c21-18-4-2-1-3-17(18)12-23-20(26)19(25)22-11-15-5-8-24(9-6-15)13-16-7-10-27-14-16/h1-4,7,10,14-15H,5-6,8-9,11-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWELOIYYXIISAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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